REACTION_CXSMILES
|
OC1C=C2C(C(C)=CC(=O)O2)=CC=1.C1(C2C=CC(O)=CC=2)C=CC=CC=1.[CH:27]1[CH:32]=[C:31]2C([O:35][C:36]3([C:49]4[C:44](=[C:45](Br)[C:46]([OH:51])=[C:47](Br)[CH:48]=4)OC4C3=CC(Br)=C(O)C=4Br)[C:30]2=[CH:29][CH:28]=1)=O.S1C=CC=CC=CC=C1>>[OH:51][C:46]1[CH:45]=[CH:44][C:49]([C:36]([C:30]2[CH:31]=[CH:32][CH:27]=[CH:28][CH:29]=2)=[O:35])=[CH:48][CH:47]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(=CC(OC2=C1)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C=CC=CC=CC=C1
|
Name
|
4-diethylamino-4'-(N-ethyl-N-hydroxyethyl)amino benzophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2(4(N-ethyl-N-hydroxyethyl)aminobenzylidene)inden-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |